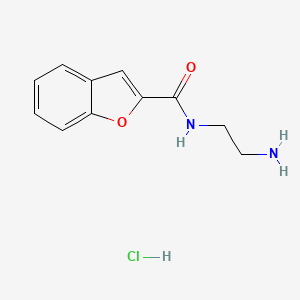
N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzofuran ring, which is known for its biological activity, and an aminoethyl group, which enhances its reactivity and potential for forming derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride typically involves the reaction of 1-benzofuran-2-carboxylic acid with 2-aminoethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Quinone derivatives of benzofuran.
Reduction: Primary amines from the reduction of the carboxamide group.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the benzofuran ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Known for its applications in material science and surface modification.
N-(2-aminoethyl)piperazine: Used in the synthesis of pharmaceuticals and as a curing agent for epoxy resins.
N-(2-aminoethyl)morpholine: Employed in the production of surfactants and corrosion inhibitors.
Uniqueness
N-(2-aminoethyl)-1-benzofuran-2-carboxamidehydrochloride stands out due to its benzofuran ring, which imparts unique biological activity and reactivity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties.
Eigenschaften
Molekularformel |
C11H13ClN2O2 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10;/h1-4,7H,5-6,12H2,(H,13,14);1H |
InChI-Schlüssel |
XXCYJJLFHOLUBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


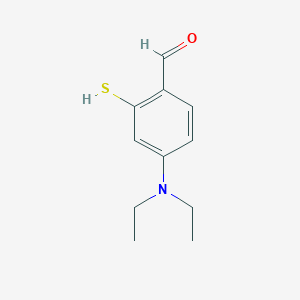
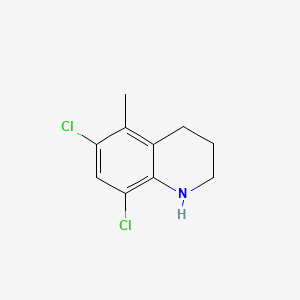

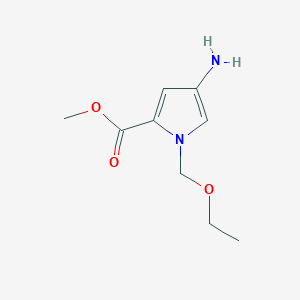
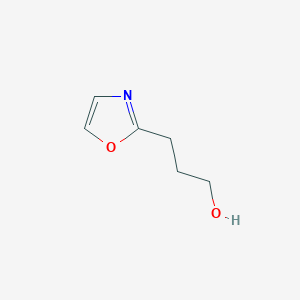
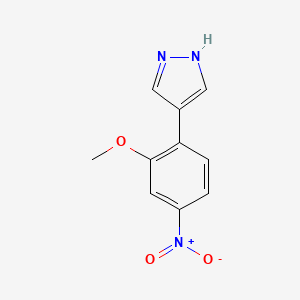
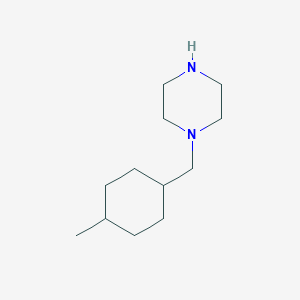
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
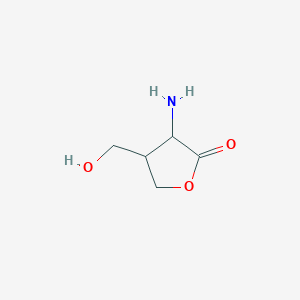


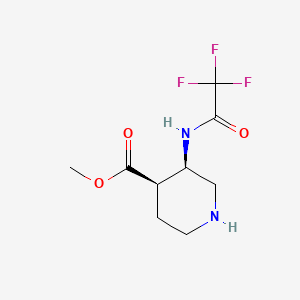

![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
